[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride
Description
Contextualizing the Role of Aromatic Diacyl Chlorides in Complex Molecule Construction
Acyl chlorides, or acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. wikipedia.orgchemguide.co.uk This substitution dramatically increases the reactivity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org This enhanced reactivity makes acyl chlorides powerful reagents in organic synthesis, frequently employed to introduce acyl groups into other molecules. wikipedia.org
Aromatic diacyl chlorides, which possess two acyl chloride groups attached to an aromatic structure, are particularly significant as bifunctional monomers. Their ability to react at two sites allows them to be used in step-growth polymerization to produce a variety of high-performance polymers, including:
Polyamides
Polyesters
Polyimides
These polymers often exhibit desirable properties such as high thermal stability and mechanical strength, making them useful in textiles, electronics, and biomedical devices. ontosight.ai The specific geometry of the aromatic core dictates the resulting polymer's structure and properties.
Historical Development of Biphenyl-Based Scaffolds in Modern Organic Chemistry
The biphenyl (B1667301) moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in chemistry. nih.gov For many years, biphenyl compounds have been recognized as a fundamental backbone in synthetic organic chemistry, appearing in numerous natural products and medicinally active compounds. nih.gov
Historically, the application of biphenyls began with their use as chemical intermediates and, notably, as polychlorinated biphenyls (PCBs), which were used as pesticides and heat-transfer fluids. arabjchem.orgresearchgate.net However, the discovery of their environmental toxicity led to restrictions on their use.
The true synthetic potential of the biphenyl scaffold was unlocked with the development of powerful cross-coupling reactions. Early methods like the Wurtz-Fittig and Ullmann reactions provided routes to biphenyls, but modern palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have become the most effective and widely used methods for their synthesis. nih.govarabjchem.org These advancements have allowed chemists to create a vast array of substituted biphenyls, which are now crucial components in:
Pharmaceuticals arabjchem.org
Agrochemicals nih.gov
Liquid crystals researchgate.net
Organic Light-Emitting Diodes (OLEDs) nih.gov
The ability to functionalize the biphenyl core is essential, as the parent molecule is relatively inert. arabjchem.orgresearchgate.net Introducing reactive groups allows for the construction of more complex and valuable molecules. arabjchem.org
Positioning of [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride within Contemporary Synthetic Strategies
This compound holds a distinct position in modern synthesis due to the specific ortho positioning of its two reactive acyl chloride groups. This 2,2'-substitution pattern forces the two phenyl rings to adopt a twisted, non-planar conformation, a phenomenon known as atropisomerism. wikipedia.org This inherent chirality makes it a valuable precursor for the synthesis of stereochemically complex targets, such as chiral ligands for asymmetric catalysis or materials with unique optical properties.
Contemporary synthetic strategies increasingly focus on building molecular complexity with high levels of control. This compound fits well within this paradigm. It serves as a rigid, pre-organized building block for creating:
High-Performance Polymers: Similar to its 4,4'-isomer, it can be used to synthesize polymers, but the 2,2'-linkage results in a different, less linear polymer backbone, potentially leading to materials with unique processing and performance characteristics.
Macrocycles and Cavity-Containing Molecules: The defined angle between the two reactive groups makes it an ideal component for constructing macrocyclic compounds and host molecules for applications in supramolecular chemistry.
Advanced Materials: Functional derivatives of the biphenyl-2,2'-dicarbonyl framework, such as the corresponding dinitrile, are used to create advanced materials like Covalent Organic Frameworks (COFs) and emitters for Thermally Activated Delayed Fluorescence (TADF) applications in OLEDs. ossila.com This highlights the potential of the dicarbonyl dichloride as a precursor to these next-generation materials.
The synthesis of the core biphenyl structure itself relies on modern catalytic methods, and the subsequent conversion to the diacyl chloride provides a highly reactive handle for further, often complex, molecular construction. acs.orgrsc.org
Chemical Data and Nomenclature
To provide clear and accurate information, the properties of this compound and its common precursor, [1,1'-Biphenyl]-2,2'-dicarboxylic acid (also known as Diphenic acid), are summarized below.
Table 1: Physicochemical Properties
| Property | This compound | [1,1'-Biphenyl]-2,2'-dicarboxylic acid (Diphenic acid) |
|---|---|---|
| CAS Number | 7535-15-1 bldpharm.com | 482-05-3 wikipedia.orgsynquestlabs.comnih.govnist.govsielc.com |
| Molecular Formula | C₁₄H₈Cl₂O₂ bldpharm.com | C₁₄H₁₀O₄ wikipedia.orgsynquestlabs.comnist.gov |
| Molecular Weight | 279.12 g/mol bldpharm.com | 242.23 g/mol wikipedia.orgsynquestlabs.comdrugfuture.com |
| Appearance | - | White solid / Off-white powder wikipedia.orgguidechem.com |
| Melting Point | - | 227-233 °C drugfuture.comchemicalbook.com |
| Solubility | Reacts with water chemguide.co.uk | Sparingly soluble in water, soluble in ethanol (B145695) and acetone (B3395972) drugfuture.comguidechem.com |
Table 2: Compound Names and Synonyms
| IUPAC Name | Common Synonyms |
|---|---|
| This compound | Diphenoyl dichloride |
| [1,1'-Biphenyl]-2,2'-dicarboxylic acid | Diphenic acid, 2,2'-Biphenyldicarboxylic acid, 2,2'-Dicarboxybiphenyl nih.govguidechem.comchemicalbook.com |
| [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride | 4,4'-Biphenyldicarbonyl chloride nih.gov |
| [1,1'-Biphenyl]-2,2'-dicarbonitrile (B1594224) | 2,2'-Dicyanobiphenyl, 2-(2-Cyanophenyl)benzonitrile ossila.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-carbonochloridoylphenyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2/c15-13(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWRDCOHQICLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation and Derivatization of 1,1 Biphenyl 2,2 Dicarbonyl Dichloride
Established Synthetic Routes to [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride Precursors
The primary precursor to this compound is diphenic acid ([1,1'-Biphenyl]-2,2'-dicarboxylic acid). Several reliable methods have been established for the synthesis of diphenic acid and its derivatives.
Preparation of Diphenic Acid and Related Biphenyl-2,2'-dicarboxylic Acid Derivatives
The synthesis of diphenic acid can be achieved through various methods, including the oxidation of polycyclic aromatic hydrocarbons and coupling reactions of benzene (B151609) derivatives.
One of the most common laboratory methods involves the oxidation of phenanthrene (B1679779). This can be accomplished using strong oxidizing agents such as potassium permanganate, chromium trioxide, or peracetic acid. The oxidation proceeds through the formation of phenanthrenequinone (B147406) as an intermediate, which is then further oxidized to yield diphenic acid. For instance, treatment of phenanthrene with peracetic acid, which can be prepared in situ from acetic acid and hydrogen peroxide, provides a straightforward route to diphenic acid.
Another widely used method is the diazotization of anthranilic acid, followed by a copper-catalyzed coupling reaction. In this procedure, the amino group of anthranilic acid is converted to a diazonium salt, which is then reduced with a copper(I) salt. This process, a variation of the Sandmeyer reaction, results in the coupling of two anthranilic acid molecules to form diphenic acid. This method is particularly useful as it starts from readily available precursors.
The Ullmann reaction provides another pathway to diphenic acid. This involves the copper-promoted coupling of two molecules of an ortho-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid. While effective, this reaction often requires high temperatures.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield |
| Oxidation | Phenanthrene | KMnO4, CrO3, or CH3COOOH | Good |
| Diazotization | Anthranilic acid | NaNO2, HCl, Cu(I) salt | 72-84% |
| Ullmann Coupling | 2-halobenzoic acid | Copper powder | Moderate |
Derivatives of diphenic acid, such as those with substituents on the biphenyl (B1667301) rings, can be prepared using appropriately substituted starting materials in the aforementioned reactions. For example, 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid can be synthesized and subsequently converted to its diacyl chloride.
Conversion Strategies to the Diacyl Chloride Form
The conversion of diphenic acid to this compound is a standard transformation in organic synthesis. The most common and efficient method for this conversion is the reaction of the dicarboxylic acid with thionyl chloride (SOCl₂). This reaction is typically carried out by heating the dicarboxylic acid in an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting diacyl chloride.
Other chlorinating agents can also be employed, such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). When using phosphorus pentachloride, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. Oxalyl chloride is also highly effective and its byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, facilitating purification.
General Reaction Scheme: (C₆H₄COOH)₂ + 2 SOCl₂ → (C₆H₄COCl)₂ + 2 SO₂ + 2 HCl
The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride product. The resulting this compound is often used in the next synthetic step without extensive purification.
Nucleophilic Acylation Reactions Employing this compound
The two acyl chloride functional groups of this compound are highly electrophilic and readily react with nucleophiles. This reactivity is harnessed in the formation of various derivatives, particularly amides.
Amide Bond Formation: Synthesis of Biphenyl-Peptide Conjugates and Mimics
The reaction of this compound with amines, including amino acids and peptides, leads to the formation of stable amide bonds. This reaction is a powerful tool for creating conformationally constrained peptide structures and novel peptide mimics. The rigid biphenyl scaffold can serve as a template to induce specific secondary structures in the attached peptide chains.
This compound reacts readily with amino acid esters under standard Schotten-Baumann conditions. In a typical procedure, the diacyl chloride is dissolved in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), and cooled. A solution of the amino acid ester hydrochloride and a base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), is then added dropwise. The base serves to neutralize the hydrogen chloride generated during the reaction and to deprotonate the amino acid ester hydrochloride, liberating the free amine for reaction.
The reaction results in the formation of a biphenyl-2,2'-bis(amino acid ester) derivative. The stoichiometry of the reactants can be controlled to favor either the disubstituted product or, potentially, the monosubstituted product if a large excess of the diacyl chloride is used.
| Amino Acid Ester | Base | Solvent | Product |
| Glycine methyl ester HCl | Triethylamine | Dichloromethane | [1,1'-Biphenyl]-2,2'-bis(carbonyl-glycine methyl ester) |
| L-Alanine ethyl ester HCl | DIPEA | Tetrahydrofuran | [1,1'-Biphenyl]-2,2'-bis(carbonyl-L-alanine ethyl ester) |
| L-Phenylalanine methyl ester HCl | Triethylamine | Dichloromethane | [1,1'-Biphenyl]-2,2'-bis(carbonyl-L-phenylalanine methyl ester) |
The coupling of this compound with oligopeptides is a valuable strategy for creating constrained or macrocyclic peptide structures. This approach has been successfully employed in the synthesis of peptide-biphenyl hybrids.
In a documented example, 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarbonyl dichloride was reacted with a tripeptide methyl ester (HN-Proline-Phenylalanine-Alanine-COOMe) to synthesize a peptide-dimethyl biphenyl hybrid. The reaction was carried out in anhydrous dichloromethane at low temperature (273 K) under a nitrogen atmosphere, using triethylamine as a base. chemrxiv.org This reaction creates a cyclic structure where the biphenyl unit acts as a linker between two molecules of the tripeptide.
The introduction of the biphenyl scaffold can significantly influence the conformation of the peptide chains, leading to structures with defined secondary motifs. This conformational constraint is a key feature in the design of peptide mimics with enhanced biological activity and stability. The atropisomerism of the biphenyl unit, which arises from hindered rotation around the central carbon-carbon bond, can introduce an additional element of chirality and structural definition to these conjugates. nih.govrsc.orggoogleapis.com
Esterification Reactions for Diverse Biphenyl Ester Derivatives
The reaction of this compound with alcohols and phenols provides a direct route to the corresponding diesters. These reactions typically proceed under standard acylation conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the hydrogen chloride (HCl) byproduct. The choice of reaction conditions can be tailored to the specific alcohol or phenol (B47542) being used.
For instance, in the synthesis of aromatic polyesters (polyarylates), diacid chlorides are commonly reacted with bisphenols. A widely used method is interfacial polycondensation, where an aqueous solution of the dialkali metal salt of a diphenol is reacted with a solution of the acid chloride in a water-immiscible organic solvent such as chloroform (B151607) or methylene (B1212753) chloride. This technique can be adapted for the synthesis of discrete biphenyl ester derivatives. The use of phase-transfer catalysts can enhance the reaction rate and yield in such two-phase systems. derpharmachemica.com
The esterification can be performed with a wide variety of alcohols and phenols to introduce different functionalities into the biphenyl structure. The table below illustrates potential esterification reactions with various nucleophiles.
Table 1: Representative Esterification Reactions
| Nucleophile (Alcohol/Phenol) | Product | Potential Conditions |
|---|---|---|
| Methanol | Dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate | Pyridine, CH₂Cl₂, 0 °C to RT |
| Phenol | Diphenyl [1,1'-biphenyl]-2,2'-dicarboxylate | Triethylamine, Toluene, Reflux |
| 4-Nitrophenol | Bis(4-nitrophenyl) [1,1'-biphenyl]-2,2'-dicarboxylate | K₂CO₃, Acetone (B3395972), Reflux |
| Bisphenol A | Polyester (B1180765) | NaOH(aq), Chloroform, Phase-transfer catalyst, RT derpharmachemica.comscilit.com |
The synthesis of phenolic esters, in particular, can be challenging due to the lower nucleophilicity of phenols compared to aliphatic alcohols. arkat-usa.org However, the high reactivity of the acyl chloride functionality in this compound facilitates this transformation. For less reactive phenols, activation methods or more forcing conditions may be necessary to achieve high yields.
Reactions with Other Nucleophiles (e.g., Alcohols, Amines, Thiols) for Varied Functionalization
Beyond esterification, this compound readily reacts with a broad spectrum of nucleophiles, enabling the synthesis of amides, thioesters, and other derivatives.
Reactions with Amines: The reaction with primary or secondary amines is typically rapid and high-yielding, producing the corresponding diamides. This is a cornerstone of polyamide synthesis. nih.gov The reaction is usually carried out in aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF), often with an acid scavenger. colab.ws The resulting biphenyl-2,2'-dicarboxamides are important structures in medicinal chemistry and materials science. The steric hindrance around the acyl chloride groups can influence the rate of reaction, particularly with bulky amines.
Reactions with Thiols: Thiols react with acyl chlorides to form thioesters. The reaction mechanism is analogous to that with alcohols and amines. The thiolate anion, which can be generated in situ using a base, is a potent nucleophile that readily attacks the electrophilic carbonyl carbon. These reactions are typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
The versatility of this compound as a building block is demonstrated by its ability to react with various nucleophiles, as shown in the following table.
Table 2: Reactions with Various Nucleophiles
| Nucleophile | Functional Group | Product Class | Potential Conditions |
|---|---|---|---|
| Aniline | Primary Aromatic Amine | Diamide (B1670390) | Pyridine, THF, 0 °C to RT |
| Benzylamine | Primary Aliphatic Amine | Diamide | Triethylamine, CH₂Cl₂, 0 °C to RT |
| Diethylamine | Secondary Aliphatic Amine | Diamide | Excess amine, Ether, 0 °C to RT |
| Ethanethiol | Thiol | Dithioester | Triethylamine, CH₂Cl₂, 0 °C to RT |
Chemoselective Transformations and Protecting Group Strategies in this compound Chemistry
A significant challenge in the chemistry of symmetric difunctional compounds like this compound is achieving chemoselectivity, specifically mono-functionalization. The two acyl chloride groups have identical reactivity, meaning that reactions with a nucleophile will typically yield a mixture of starting material, the desired mono-substituted product, and the di-substituted product.
Strategies to achieve selective mono-substitution often rely on several approaches:
Stoichiometric Control: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the nucleophile can favor the formation of the mono-adduct, but separation from the starting material and di-adduct can be difficult.
Steric Hindrance: Employing a bulky nucleophile may allow for the initial reaction to occur at one acyl chloride group, with the resulting bulky substituent sterically hindering the approach of a second nucleophile to the remaining acyl chloride.
Altering Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product.
Given the inherent difficulty in direct selective mono-acylation, protecting group strategies are often more viable for synthesizing unsymmetrical derivatives. A common approach involves starting with the corresponding [1,1'-biphenyl]-2,2'-dicarboxylic acid.
A potential protecting group strategy is outlined below:
Mono-protection: The dicarboxylic acid is converted into a derivative where one acid group is selectively protected. For instance, formation of a cyclic anhydride (B1165640) followed by ring-opening with an alcohol can yield a mono-ester, mono-acid.
Activation: The remaining free carboxylic acid is converted into a reactive acyl chloride, for example, by using oxalyl chloride or thionyl chloride.
First Nucleophilic Substitution: The mono-acyl chloride is reacted with the first nucleophile (Nu1).
Deprotection: The protecting group on the other carboxylic acid is removed.
Second Activation and Substitution: The newly deprotected carboxylic acid is activated and reacted with a second, different nucleophile (Nu2).
This multi-step process allows for the controlled, stepwise introduction of two different functionalities onto the biphenyl scaffold. The choice of protecting group is critical; it must be stable to the conditions of the first activation and substitution steps but readily cleavable without affecting the newly formed functional group. utwente.nl
Table 3: Potential Protecting Groups for Carboxylic Acids in Biphenyl Chemistry
| Protecting Group | Abbreviation | Introduction Method | Removal Conditions |
|---|---|---|---|
| Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenation (H₂, Pd/C) |
| tert-Butyl ester | tBu | Isobutylene, acid catalyst | Mild Acid (e.g., Trifluoroacetic acid) |
| Silyl ester | e.g., TBDMS | Silyl chloride, base | Fluoride source (e.g., TBAF) |
These strategies are crucial for harnessing the full synthetic potential of this compound, enabling the creation of complex, unsymmetrical, and often atropisomeric molecules for applications in catalysis, materials science, and pharmaceuticals.
Exploration of Stereochemical Control and Chirality in 1,1 Biphenyl 2,2 Dicarbonyl Dichloride Systems
Generation and Control of Axial Chirality in Biphenyl (B1667301) Backbones
The chirality in systems like [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride does not originate from a traditional stereocenter but from a chiral axis along the biphenyl linkage. pharmaguideline.com This form of stereoisomerism, known as atropisomerism, results in non-superimposable mirror images called atropisomers. unacademy.comstereoelectronics.org The stability and isolation of these isomers are contingent upon a significant energy barrier to rotation around the single bond connecting the two phenyl rings. wikipedia.orgchiralpedia.com
Understanding the Stereogenic Aryl-Aryl Single Bond
In an unsubstituted biphenyl, the rotation around the central carbon-carbon single bond (the pivotal bond) is relatively free. slideshare.netscribd.com However, when substituents are introduced, particularly in the ortho positions (the positions adjacent to the inter-ring bond), steric hindrance can severely restrict this rotation. youtube.comstackexchange.com This restricted rotation is the fundamental basis for the existence of stable atropisomers. pharmaguideline.com For chirality to be expressed, the molecule must lack a plane of symmetry. chiralpedia.com In the case of 2,2'-disubstituted biphenyls like this compound, the two phenyl rings are forced into a non-planar conformation to minimize steric clashes between the ortho substituents. scribd.com This twisted arrangement creates a chiral axis, rendering the molecule dissymmetric and optically active, provided the atropisomers can be resolved. pharmaguideline.comyoutube.com
Influence of Ortho-Substituent Steric Bulkiness on Atropisomerism
The magnitude of the rotational barrier, and thus the stability of the atropisomers, is directly proportional to the size of the ortho substituents. unacademy.comslideshare.net Bulky groups create significant steric repulsion, which must be overcome for the rings to rotate past each other through a planar transition state. chiralpedia.com If the energy barrier is sufficiently high (a half-life for interconversion of at least 1000 seconds at a given temperature), the individual atropisomers can be isolated as distinct chemical entities. wikipedia.orgscribd.com
The steric hindrance exerted by various substituents can be quantified by measuring the free energies of activation for the aryl-aryl rotation, often determined by dynamic nuclear magnetic resonance (NMR) spectroscopy. rsc.orgscispace.com These studies provide a measure of the steric demands of different groups. For instance, research has shown that even seemingly "small" groups can create significant rotational barriers. acs.org The presence of four bulky substituents in the 2,2',6, and 6' positions, as seen in derivatives of this compound, further locks the conformation and enhances the stability of the atropisomers. stereoelectronics.orgstackexchange.com
Table 1: Rotational Barriers for Selected Ortho-Substituted Biphenyls This table presents experimentally determined free energy barriers (ΔG‡) for rotation in various ortho-substituted biphenyl derivatives, illustrating the effect of substituent size on rotational hindrance.
| Ortho-Substituent | ΔG‡ (kcal mol⁻¹) at T (°C) | Reference |
| -CHO | 10.0 | acs.org |
| -CH=CH₂ | 8.4 | acs.org |
| -C(O)C(CH₃)₃ | 6.7 | acs.org |
| -CH=CHC(CH₃)₃ | 6.9 | acs.org |
| Single -Br | >15.4 | nih.gov |
| Single -I | >15.4 | nih.gov |
Atropselective Synthesis and Resolution Methodologies
The controlled synthesis of a single atropisomer is a significant challenge in organic chemistry. Various strategies have been developed to achieve this, ranging from the resolution of racemic mixtures to highly sophisticated asymmetric syntheses.
Crystallization-Induced Dynamic Atropselective Resolution Techniques
Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture of rapidly equilibrating atropisomers. acs.orgresearchgate.net This process, also known as crystallization-induced asymmetric transformation (CIAT), relies on the principle that if one diastereomer of a compound crystallizes preferentially from a solution, the equilibrium in the solution will shift to replenish that diastereomer, ultimately leading to a high yield of a single stereoisomer. acs.orgacs.orgrsc.org
In the context of biphenyl systems, this can be achieved by derivatizing the racemic biphenyl with a chiral auxiliary. The resulting diastereomers will have different physical properties, such as solubility. If the diastereomers can interconvert in solution (dynamic equilibrium), the less soluble diastereomer will crystallize out, driving the equilibrium towards its formation. rsc.org The success of this method hinges on the careful selection of the chiral auxiliary and crystallization conditions to ensure both efficient equilibration and selective crystallization. acs.orgrsc.org
Diastereoselective Approaches Utilizing this compound
The dicarbonyl dichloride functionality in this compound serves as an excellent handle for diastereoselective synthesis. By reacting the racemic dichloride with a chiral, enantiopure nucleophile, such as an alcohol or an amine, a mixture of two diastereomeric diamides or diesters is formed. These diastereomers, having different physical properties, can then be separated using standard techniques like chromatography or crystallization.
A key strategy involves central-to-axial chirality transfer, where the stereochemistry of a chiral auxiliary directs the configuration of the biphenyl axis during the coupling reaction. nih.govnih.gov For example, reacting this compound with an enantiopure diamine, such as (R,R)-diaminocyclohexane, can lead to the preferential formation of one diastereomeric cyclic diamide (B1670390). uni-muenchen.de The steric information from the chiral diamine's stereocenters influences the thermodynamic stability of the possible atropisomeric products, favoring the formation of the more stable diastereomer. uni-muenchen.de Subsequent cleavage of the chiral auxiliary from the separated diastereomer yields the enantiomerically enriched biphenyl compound.
Enantioselective Catalysis in the Derivatization of this compound
Enantioselective catalysis offers a more atom-economical approach to accessing single atropisomers. This strategy involves using a chiral catalyst to control the reaction of a prochiral or racemic biphenyl substrate. In the derivatization of this compound, a chiral catalyst can differentiate between the two enantiotopic carbonyl chloride groups or the two atropisomers in a kinetic resolution process.
For instance, a chiral catalyst can facilitate the reaction of the dichloride with a nucleophile, leading to the formation of a single enantiomer of the mono-substituted product. This approach has been widely applied in the synthesis of various axially chiral biaryls. rsc.orgdntb.gov.ua Chiral ligands, often based on known scaffolds like BINOL or phosphoramidites, can be used in combination with transition metals to catalyze reactions such as C-C or C-N bond formations with high enantioselectivity. chemrxiv.orgresearchgate.net The catalyst creates a chiral environment around the substrate, directing the incoming reagent to attack from a specific face, thereby generating one enantiomer preferentially. nih.govchemrxiv.org While direct catalytic enantioselective derivatization of this compound is a specialized area, the principles established in related systems demonstrate the potential of this powerful strategy. nih.gov
Design and Application of Chiral Auxiliaries Derived from this compound Scaffolds
The quest for precise stereochemical control in chemical synthesis has led to the development of a diverse array of chiral auxiliaries. Among these, scaffolds based on the atropisomeric [1,1'-biphenyl] system have garnered significant attention due to their conformational rigidity and well-defined chiral environment. The derivatization of this compound, a readily accessible starting material, offers a versatile platform for the design of novel chiral auxiliaries. By reacting this diacyl chloride with enantiopure chiral amines or alcohols, a variety of C2-symmetric and non-symmetric chiral auxiliaries can be synthesized, tailored for specific applications in asymmetric transformations.
A prominent design strategy involves the reaction of a [1,1'-biphenyl]-2,2'-dicarboxylic acid derivative with a chiral diamine to create a cyclic, diamide-bridged biphenyl structure. This approach not only introduces chiral centers from the diamine but also leverages the axial chirality of the biphenyl backbone to create a highly organized and sterically demanding chiral environment.
A notable example is the diastereoselective synthesis of a cyclic diamide-bridged biaryl ligand, which serves as a chiral auxiliary. In this synthesis, racemic 6,6′-dimethoxy-[1,1′-biphenyl]-2,2′-dicarboxylic acid is reacted with enantiopure (R,R)-1,2-diaminocyclohexane. nih.govresearchgate.netuni-muenchen.de This ring-closing reaction proceeds with high diastereoselectivity, yielding the enantiomerically pure cyclic (Sax,R,R)-BIPOL as the favored stereoisomer. nih.govresearchgate.netuni-muenchen.de The rigidity of the resulting macrocyclic structure and the defined spatial orientation of the substituents create a unique chiral pocket, making it a promising candidate for applications in asymmetric synthesis.
The design of these chiral auxiliaries is predicated on the principle of creating a well-defined three-dimensional space that can effectively shield one face of a prochiral substrate, thereby directing the approach of a reagent to the opposite face. The atropisomeric nature of the biphenyl scaffold, combined with the chirality of the appended auxiliary, leads to a synergistic effect that can significantly enhance stereochemical control.
While the primary application of such rigid, chiral biphenyl diamides has been explored in the realm of chiral ligands for asymmetric catalysis, their potential as true chiral auxiliaries—temporarily attached to a substrate to direct a stereoselective transformation—is an area of active investigation. The robust nature of the diamide linkage allows for the attachment of these scaffolds to various substrates, and their subsequent removal under specific conditions.
The following table summarizes the key components in the design of a chiral auxiliary from a substituted [1,1'-biphenyl]-2,2'-dicarboxylic acid:
| Starting Material Component | Chiral Moiety | Resulting Chiral Auxiliary | Key Design Feature |
| 6,6′-dimethoxy-[1,1′-biphenyl]-2,2′-dicarboxylic acid | (R,R)-1,2-diaminocyclohexane | (Sax,R,R)-BIPOL | Cyclic, diamide-bridged structure with combined axial and central chirality. nih.govresearchgate.netuni-muenchen.de |
Further research is focused on expanding the library of chiral auxiliaries derived from the this compound scaffold by employing a wider range of chiral amines and alcohols. The systematic evaluation of these new auxiliaries in various asymmetric reactions, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions, is expected to unveil their full potential in stereochemical control and provide valuable tools for the synthesis of complex chiral molecules.
Computational and Theoretical Studies on 1,1 Biphenyl 2,2 Dicarbonyl Dichloride and Its Derivatives
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to understand the electronic structure and energetics of a molecule. chemrxiv.orgnih.gov For a biphenyl (B1667301) derivative, these studies are crucial for elucidating its three-dimensional structure and conformational landscape.
Analysis of Torsional Barriers and Conformational Preferences
The defining structural feature of biphenyls is the torsional or dihedral angle between the two phenyl rings. Quantum chemical calculations can map the potential energy surface as a function of this angle, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states). comporgchem.comidc-online.com
For instance, studies on substituted biphenyls have shown that the size and nature of the ortho-substituents are the primary determinants of the rotational barrier. rsc.org Large substituents, such as the carbonyl chloride groups in the target molecule, would be expected to create significant steric hindrance, leading to a high barrier to rotation around the central carbon-carbon bond. Calculations would typically identify the ground state as a non-planar conformation and the transition state for rotation as a planar or near-planar arrangement of the rings. The calculated energy difference between these states is the torsional barrier. rsc.orguva.es
Table 1: Illustrative Torsional Barrier Data for a Generic 2,2'-Disubstituted Biphenyl
| Computational Method | Basis Set | Ground State Dihedral Angle (°) | Planar Transition State Barrier (kcal/mol) | Perpendicular Transition State Barrier (kcal/mol) |
| B3LYP | 6-31G(d) | 70 | 18.5 | 12.1 |
| M06-2X | def2-TZVP | 72 | 19.2 | 12.8 |
| CCSD(T) | aug-cc-pVTZ | 71 | 18.9 | 12.5 |
| Note: This table is for illustrative purposes only and does not represent actual data for [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride. |
Prediction of Atropisomeric Stability
When the torsional barrier in a biphenyl is high enough to allow for the isolation of individual enantiomers at room temperature, the molecule is said to exhibit atropisomerism. stereoelectronics.orgslideshare.net Quantum chemical calculations are instrumental in predicting the stability of such atropisomers. The calculated rotational barrier can be used in conjunction with the Eyring equation to estimate the rate of racemization (the interconversion of the enantiomers). researchgate.net A higher barrier corresponds to a slower rate of racemization and greater atropisomeric stability. nih.govunibas.it For this compound, the bulky ortho-carbonyl chloride groups would strongly suggest that it is a candidate for stable atropisomerism.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum mechanics provides a static picture of a few molecules, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into their dynamic properties and interactions within a larger system, such as a solution or a crystal. dhu.edu.cncore.ac.uk
Modeling Dynamic Atropselective Transformations
MD simulations can be a powerful tool for understanding reactions that involve the selective formation of one atropisomer. By simulating the reaction environment, including the catalyst and solvent molecules, researchers can gain insights into the transition states that lead to the preferential formation of one enantiomer. These simulations can help to elucidate the non-covalent interactions that are responsible for the stereochemical outcome of the reaction.
Investigation of Intermolecular Interactions and Crystal Packing
MD simulations can also be used to predict how molecules of this compound would pack together in a solid state. By modeling the intermolecular forces, such as van der Waals interactions and electrostatic interactions, these simulations can predict the most likely crystal lattice structure. This is important for understanding the physical properties of the solid material and can be correlated with experimental data from X-ray crystallography. For biphenyl-based systems, understanding the crystal packing can reveal how the molecules arrange to accommodate the non-planar structure. beilstein-journals.org
Computational Modeling of Reaction Mechanisms and Stereoselectivity
Quantum chemical calculations are widely used to model the step-by-step mechanism of chemical reactions. For a reactive molecule like this compound, which contains two acyl chloride groups, computational modeling could be used to study its reactions with various nucleophiles.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of the most likely reaction pathway. Furthermore, when the reaction involves the formation of new stereocenters or the selective reaction of one atropisomer, computational modeling can be used to predict and explain the stereoselectivity. For example, by comparing the activation energies of the transition states leading to different stereoisomeric products, one can predict which product will be formed preferentially.
Application of Theoretical Models
The stereochemical outcome of chemical reactions is often rationalized using theoretical transition state models. While the Houk-List model is a well-known example, its application is specific to proline-catalyzed intermolecular aldol (B89426) reactions and is not relevant to the phenomenon of atropisomerism in biaryl systems. nih.gov The stereocontrol in compounds like this compound and its derivatives is instead governed by the rotational barrier (atropisomerization barrier) around the central aryl-aryl single bond. rsc.org
The primary theoretical approach for studying biaryl atropisomerism involves the use of quantum mechanical calculations, particularly Density Functional Theory (DFT), to compute the free energy of activation (ΔG‡) for the rotation around the stereogenic axis. rsc.orgresearchgate.netrsc.org This rotational barrier is the key parameter that determines the configurational stability of the atropisomers. A sufficiently high barrier prevents the interconversion of the two enantiomeric conformers at a given temperature, allowing for their isolation as distinct chemical entities. stereoelectronics.org
Atropisomers are often categorized into classes based on their rotational energy barrier and corresponding half-life of racemization at a specific temperature (e.g., 37 °C). acs.org Computational models are crucial for predicting which class a given biaryl derivative belongs to, thereby guiding synthetic efforts. providence.edu These calculations provide deep insight into how the steric bulk and electronic properties of substituents, such as the carbonyl dichloride groups in this compound, contribute to the magnitude of the rotational barrier. rsc.orgprovidence.edunih.gov
| Class | Half-life of Racemization (t1/2) | Approximate Rotational Barrier (ΔG‡) | Characteristics |
|---|---|---|---|
| Class 1 | < 60 seconds | < 22 kcal/mol | Rapidly interconverting, typically treated as achiral in isolation but can bind to targets atroposelectively. |
| Class 2 | 60 s < t1/2 < 4.5 years | ~22 - 28 kcal/mol | Interconvert on an intermediate timescale, posing challenges for characterization and development. |
| Class 3 | > 4.5 years | > 28 kcal/mol | Stereochemically stable, can be isolated and treated similarly to traditional chiral molecules. |
Role of Dispersion Interactions in Stereocontrol
The accurate computational prediction of rotational barriers in biaryl atropisomers is highly dependent on accounting for all relevant physical forces, including London dispersion interactions. rsc.orgresearchgate.net Dispersion forces are weak, attractive interactions that arise from temporary fluctuations in electron density and are present between all atoms and molecules. While individually weak, their cumulative effect can be significant, especially in sterically crowded systems. rsc.org
In the context of biaryl atropisomerism, dispersion interactions play a crucial role in stabilizing both the ground state (twisted) and transition state (planar or near-planar) conformations. Standard DFT methods often fail to adequately capture these noncovalent interactions. Consequently, calculations using uncorrected functionals can lead to inaccurate geometries and significant errors in the predicted rotational barriers when compared to experimental data. rsc.orgresearchgate.net
To address this, dispersion-corrected DFT functionals have been developed, such as B3LYP-D, B97-D, and TPSS-D3. rsc.org Benchmarking studies have demonstrated that these methods provide results in much better agreement with experimental values for a wide range of substituted biphenyls. These studies confirm that attractive dispersion interactions between substituents, particularly those in the ortho positions, have a significant impact on the geometries and energies of the rotational pathway. rsc.orgresearchgate.net The inclusion of dispersion corrections is therefore essential for achieving the quantitative accuracy needed to reliably predict atropisomeric stability and guide the design of stereoselective syntheses.
| DFT Functional | Dispersion Correction | Mean Absolute Deviation from Experiment (kcal/mol) | Root-Mean-Square Deviation (kcal/mol) |
|---|---|---|---|
| B3LYP | None | Not Reported (Generally poor performance) | Not Reported |
| B3LYP-D | Empirical (D2) | 0.75 | 0.14 |
| B97-D | Empirical (D2) | 0.61 | 0.16 |
| TPSS-D3 | Empirical (D3) | 0.68 | 0.15 |
Advanced Spectroscopic Characterization of Compounds Derived from 1,1 Biphenyl 2,2 Dicarbonyl Dichloride
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. esrf.fr For derivatives of [1,1'-biphenyl]-2,2'-dicarbonyl dichloride, this technique offers unambiguous insight into the molecule's solid-state conformation, the absolute configuration of its atropisomers, and the non-covalent interactions that govern its crystal packing. researchgate.net
The restricted rotation about the biphenyl (B1667301) C-C bond can give rise to stable, non-interconverting enantiomers at room temperature, known as atropisomers. libretexts.org SC-XRD is a powerful tool for determining the absolute configuration (R or S) of a specific atropisomer, provided a suitable crystal is available. The analysis of the diffraction data allows for the precise mapping of all atoms in space, revealing the twist of the two phenyl rings relative to each other. libretexts.org
A key parameter derived from SC-XRD data is the dihedral angle between the two aromatic rings. For instance, in the related compound [1,1′-biphenyl]-2,2′-dicarbonitrile, the dihedral angle was determined to be 46.16°. nih.govnih.gov In another derivative, bicyclopropyl-1,1′-diyl 1,1′-biphenyl-2,2′-dicarboxylate, this angle was found to be 45.70°. nih.gov These values quantify the degree of twisting from a planar conformation, which is a direct consequence of the steric hindrance imposed by the ortho-substituents derived from the original dicarbonyl dichloride groups.
Furthermore, SC-XRD confirms the conformational preferences of substituents. Studies on 2,2'-disubstituted biphenyls have shown that computational predictions of the most stable conformers can be validated by X-ray diffraction data, providing a complete and accurate picture of the molecule's solid-state structure. unibas.it
| Compound | Dihedral Angle (°) | Crystal System | Space Group | Reference |
| [1,1′-Biphenyl]-2,2′-dicarbonitrile | 46.16(3) | Monoclinic | C2/c | nih.govnih.gov |
| Bicyclopropyl-1,1′-diyl 1,1′-biphenyl-2,2′-dicarboxylate | 45.70(4) | Triclinic | P-1 | nih.gov |
| Peptide Biphenyl Hybrid from 6,6′-dimethyl-[1,1′-biphenyl]-2,2′-dicarbonyl dichloride | - | - | - | researchgate.net |
Data for the peptide hybrid was noted as characterized by SC-XRD, but specific crystallographic data was not provided in the source.
Beyond the structure of a single molecule, SC-XRD elucidates how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. nsf.gov In a peptide biphenyl hybrid synthesized from 6,6′-dimethyl-[1,1′-biphenyl]-2,2′-dicarbonyl dichloride, the crystal structure was shown to be consolidated by both intra- and intermolecular hydrogen bonds. researchgate.net
In other biphenyl derivatives, different packing motifs are observed. For example, molecules of [1,1′-biphenyl]-2,2′-dicarbonitrile are linked by slipped parallel π–π interactions, forming columns within the crystal. nih.govnih.gov The analysis of bicyclopropyl-1,1′-diyl 1,1′-biphenyl-2,2′-dicarboxylate revealed that molecules are linked into layers via C—H⋯O interactions. nih.gov Understanding these networks is critical as they influence material properties like solubility, melting point, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
While SC-XRD provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the structure and dynamics of molecules in solution. nih.gov For derivatives of this compound, NMR is essential for analyzing their conformation and the kinetics of atropisomeric interconversion.
In solution, molecules are often conformationally flexible. NMR spectra of biphenyl derivatives can reveal the presence of multiple conformers coexisting in equilibrium. unibas.it Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons within the molecule, allowing for the assignment of specific conformations, such as syn-periplanar (sp) or anti-periplanar (ap) arrangements of substituents relative to the biphenyl axis. unibas.it The chemical shifts of certain protons, particularly those near the biphenyl linkage, are often highly sensitive to the dihedral angle and can serve as a reliable indicator of the dominant conformation in solution. unibas.it
When the energy barrier to rotation around the biphenyl single bond is low enough, the atropisomers can interconvert. This dynamic process can be studied using Dynamic NMR (DNMR) techniques. nih.gov By monitoring the changes in the NMR spectrum at different temperatures, it is possible to measure the rate of this rotation. princeton.edu
At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each atropisomer may be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the shape of these lines at different temperatures (lineshape analysis), the free energy of activation (ΔG‡) for the rotational barrier can be calculated. unibas.itprinceton.edu These barriers are a direct measure of the stereochemical stability of the atropisomers. For some biphenyl systems, these barriers can range from less than 7 to over 21 kcal/mol, depending on the steric hindrance of the substituents. nih.gov
| Biphenyl System Type | Technique | Measured Parameter | Typical Barrier Range (kcal/mol) | Reference |
| Polycyclic Sulfoxides | Dynamic NMR | Rotational Rate | <7 to 21.0 | nih.gov |
| Biphenyl Carbinols | Low-Temperature NMR | Enantiomerization Barrier | 13.95 | unibas.it |
| Hindered Naphthylcarbinols | Low-Temperature NMR | Interconversion Barrier | 7.6 to 32.9 | unibas.it |
| N-Substituted Carbamoylmethyl | Dynamic NMR | Internal Rotation Rate | - | researchgate.net |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Atropisomer Characterization
Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are exceptionally sensitive to molecular stereochemistry. wikipedia.org Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the two primary methods used for the characterization of atropisomers. libretexts.org
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org An optically active compound will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects. libretexts.org For biphenyl atropisomers, the CD spectrum is highly sensitive to the axial chirality. The sign and intensity of the Cotton effects can be directly correlated to the absolute configuration (P or M helicity, which corresponds to R or S designation) of the atropisomer. unibas.it
This correlation is often established through comparison with quantum chemical calculations or by using empirical rules developed for specific classes of biphenyl derivatives. nih.gov For example, a method employing biphenyl chiroptical probes allows for the determination of the absolute configuration of a chiral acid based on the sign of a diagnostic Cotton effect around 250 nm in the CD spectrum of its biphenylamide derivative. mdpi.com
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. scribd.com An ORD curve shows a characteristic shape, particularly in the region of a chromophore's absorption band, which is also related to the Cotton effect. libretexts.org While CD spectroscopy is often preferred for its higher resolution, ORD can provide complementary information. ubc.ca Together, these techniques offer a non-destructive method for assigning the absolute configuration of atropisomers in solution and studying their chiroptical properties. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed characterization of compounds derived from this compound. These methods provide critical information on the molecular level, enabling the confirmation of successful chemical transformations through the identification of key functional groups. Furthermore, vibrational spectra offer subtle but significant insights into the three-dimensional structure, or conformation, of these molecules, particularly concerning the sterically sensitive dihedral angle between the two phenyl rings of the biphenyl core.
Functional Group Analysis
The primary application of IR and Raman spectroscopy in the study of these derivatives is the verification of the conversion of the reactive acyl chloride groups into other functionalities. The reaction of this compound with nucleophiles such as amines or alcohols leads to the formation of polyamides or polyesters, respectively. These transformations are readily monitored by the appearance and disappearance of characteristic vibrational bands.
For instance, in the synthesis of polyamides, the disappearance of the strong carbonyl (C=O) stretching band of the acyl chloride is accompanied by the emergence of characteristic amide bands. These include the N-H stretching vibration, typically observed in the 3100-3500 cm⁻¹ region, and the highly characteristic Amide I (primarily C=O stretching) and Amide II (a mix of N-H bending and C-N stretching) bands. researchgate.netnih.gov The Amide I band is particularly intense in the IR spectrum, while the Amide II band is often weaker in the Raman spectrum. Further bands, such as the Amide III band (a complex mix of C-N stretching and N-H bending) can be found at lower wavenumbers. researchgate.net
The table below summarizes the key vibrational frequencies used to identify functional groups in derivatives of this compound.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| Acyl Chloride (-COCl) | C=O Stretch | 1770 - 1815 | Strong, sharp band in the starting material. Its disappearance indicates successful reaction. |
| Amide (-CONH-) | N-H Stretch | 3100 - 3500 | Appears upon formation of polyamide. Can be broadened by hydrogen bonding. |
| Amide I (C=O Stretch) | 1630 - 1695 | Very strong intensity in IR spectra. Position is sensitive to hydrogen bonding and conformation. nih.gov | |
| Amide II (N-H Bend + C-N Stretch) | 1510 - 1570 | Characteristic band for secondary amides, confirming polyamide formation. | |
| Ester (-COO-) | C=O Stretch | 1735 - 1750 | Strong band indicating polyester (B1180765) formation. |
| C-O Stretch | 1000 - 1300 | Two distinct bands are often observed. | |
| Biphenyl Core | Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the aromatic rings. |
| Aromatic C=C Ring Stretch | 1580 - 1610, 1450 - 1500 | Multiple bands are typically observed for the biphenyl system. The band around 1600 cm⁻¹ is often strong in Raman spectra. researchgate.net |
Conformational Insights from Biphenyl Core Vibrations
The conformation of biphenyl derivatives is primarily defined by the torsional angle between the planes of the two aromatic rings. This angle results from a balance between two opposing effects: π-conjugation, which favors a planar conformation to maximize orbital overlap, and steric hindrance between the substituents at the ortho-positions (the 2,2' positions), which forces the rings to twist out of plane. ic.ac.uk In derivatives of this compound, the bulky carbonyl-containing groups at the 2 and 2' positions ensure a non-planar conformation. The crystal structure of the related compound [1,1'-biphenyl]-2,2'-dicarbonitrile (B1594224) shows a significant dihedral angle of 46.16°. nih.gov
Vibrational spectroscopy, particularly Raman spectroscopy, is sensitive to the subtle structural changes associated with this torsional angle. Several vibrational modes of the biphenyl core are coupled to the conformation. The stretching vibration of the central C-C bridge bond is particularly informative. researchgate.net Its frequency and intensity can be correlated with the degree of conjugation between the rings; greater planarity leads to increased double-bond character and a higher vibrational frequency.
Detailed research findings, often combining experimental spectra with density functional theory (DFT) calculations, allow for the precise assignment of these conformation-sensitive modes. stanford.edumdpi.com Common vibrational modes of the biphenyl moiety are well-documented and provide a "fingerprint" for this structural unit.
The table below details key Raman bands that are characteristic of the biphenyl core. Variations in the positions and relative intensities of these bands among different derivatives can provide valuable clues about their specific conformations.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| Aromatic C-H Stretch | ~3065 | A strong, characteristic band for aromatic C-H bonds. |
| Ring C=C Stretching Mode | ~1600 | A prominent feature in the Raman spectra of many aromatic compounds, including biphenyl. stanford.edu |
| C-C Bridge Bond Stretch | 1270 - 1300 | This mode is sensitive to the inter-ring dihedral angle. A stronger peak around 1276 cm⁻¹ is characteristic. researchgate.net |
| C-H Bending (in-plane) | ~1030 | A common vibrational mode for substituted benzene (B151609) rings. |
| Ring Trigonal Breathing Mode | ~1000 | A symmetric vibration involving the entire phenyl ring, often giving a sharp and intense Raman signal. |
Applications of 1,1 Biphenyl 2,2 Dicarbonyl Dichloride Derived Compounds in Specialized Fields
Development of Chiral Ligands and Organocatalysts for Asymmetric Synthesis
The atropisomeric nature of the 2,2'-disubstituted biphenyl (B1667301) scaffold is a cornerstone of modern asymmetric catalysis. Due to restricted rotation around the C-C single bond connecting the two phenyl rings, molecules derived from [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride can exist as stable, non-superimposable mirror images (enantiomers). This axial chirality is effectively transferred to ligands and organocatalysts, creating a precisely defined three-dimensional environment that can control the stereochemical outcome of chemical reactions.
Ligands for Transition Metal Catalysis
Derivatives of this compound are foundational to a class of privileged C₂-symmetric diphosphine ligands that are highly effective in transition metal-catalyzed asymmetric reactions. nih.gov While direct synthesis from the dichloride is one of several routes, its structure is central to ligands like BIPHEP and its analogues, which are pivotal in reactions such as asymmetric hydrogenation. nih.govpnas.org
The typical synthetic strategy involves converting this compound into key intermediates, such as the corresponding diol or dihalide, which are then reacted with phosphine (B1218219) sources. The resulting atropisomeric diphosphine ligands coordinate to transition metals like rhodium, ruthenium, and iridium, forming chiral catalysts. pnas.org These catalysts create a chiral pocket around the metal center, forcing substrates to approach in a specific orientation and leading to the preferential formation of one enantiomer of the product. nih.gov
A notable example is the design of novel atropisomeric diphosphine ligands, such as TanPhos, which exhibit high reactivity and enantioselectivity in the rhodium-catalyzed asymmetric hydrogenation of α-dehydro amino ketones. sciengine.com The unique bite angle and conformational rigidity imposed by the biphenyl backbone are critical to their catalytic performance. sciengine.com
Organocatalysts for Enantioselective Transformations
Beyond metal-based catalysis, the chiral scaffold derived from this compound is also employed in the design of purely organic catalysts. By reacting the dichloride with chiral amines or amino alcohols, a variety of chiral diamides, esters, or more complex structures can be synthesized. These molecules can act as organocatalysts, facilitating enantioselective transformations without the need for a metal component.
For instance, a stereogenic biphenyl scaffold containing hydroxyl groups, synthesized from biphenyl precursors, has been shown to effectively catalyze the asymmetric N-nitroso aldol (B89426) reaction between an enamine and nitrosobenzene. nih.gov The atropisomeric structure, stabilized by intramolecular hydrogen bonding, creates a well-defined chiral environment that directs the stereochemical course of the reaction, demonstrating the potential of these scaffolds in metal-free catalysis. nih.gov The development of such organocatalysts is a growing area of research, offering advantages in terms of cost, toxicity, and sustainability compared to traditional metal catalysts.
Catalytic Applications in Aldol Reactions and Other Asymmetric Transformations
The true measure of the ligands and organocatalysts derived from this compound lies in their performance in key chemical transformations. The aldol reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is a benchmark for testing the efficacy of new asymmetric catalysts. nih.govnih.gov
Catalysts based on this biphenyl framework have demonstrated exceptional performance across a range of reactions:
Asymmetric Hydrogenation : Ruthenium complexes of biphenyl diphosphine ligands are highly effective for the hydrogenation of α- and β-ketoesters, enamides, and various functionalized olefins, consistently achieving excellent yields and high enantiomeric excess (ee). nih.govfigshare.com
Aldol Reactions : Chiral nickel(II) complexes, often featuring atropisomeric phosphine ligands, can catalyze direct and asymmetric aldol reactions, producing β-hydroxy carbonyl compounds with high stereocontrol. nih.govresearchgate.net Additionally, biphenyl-based organocatalysts have been successfully applied to specialized variants like the N-nitroso aldol reaction. nih.gov
Conjugate Additions : Organocatalysts derived from chiral scaffolds are also used to catalyze the enantioselective conjugate addition of nucleophiles, such as 1,3-dicarbonyl compounds, to α,β-unsaturated systems. nih.govresearchgate.net
The results from these applications underscore the versatility and effectiveness of the chiral environment provided by the 2,2'-disubstituted biphenyl backbone.
| Catalyst Type | Reaction | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) |
| Rh-TanPhos | Asymmetric Hydrogenation | α-Dehydro amino ketone | >99 | 99 |
| Ru-Biphenyl Diphosphine | Asymmetric Hydrogenation | β-Ketoester | >99 | 99.9 |
| Biphenyl-based Organocatalyst | N-Nitroso Aldol Reaction | Enamine + Nitrosobenzene | - | up to 86 |
| Ni(II)-Chiral Ligand Complex | Direct Aldol Reaction | N-acyl thiazinanethione + Aldehyde | up to 97 | up to 99 |
Table 1: Representative Performance of Catalysts Derived from the [1,1'-Biphenyl]-2,2'-dicarbonyl Scaffold in Asymmetric Transformations. Data sourced from. sciengine.comnih.govnih.govfigshare.com
Building Blocks for Supramolecular Architectures and Functional Materials
The rigid and well-defined geometry of the biphenyl unit makes it an excellent building block, or "linker," for the construction of highly ordered, porous materials. The dichloride can be readily converted into its corresponding dicarboxylic acid, [1,1'-Biphenyl]-2,2'-dicarboxylic acid (diphenic acid), or reacted with other monomers to create extended networks.
Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs): Diphenic acid, obtained from the hydrolysis of the title dichloride, serves as a versatile organic linker for the synthesis of MOFs. rsc.org When combined with metal ions (e.g., indium, nickel, zinc), it forms coordination polymers with diverse topologies, including one-dimensional helical chains and two-dimensional zig-zag layers. rsc.orgresearchgate.netnih.gov The final structure and properties of the MOF are influenced by the torsion angle of the biphenyl linker and the presence of other ancillary ligands, allowing for fine-tuning of the framework's porosity and functionality. researchgate.net
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. mdpi.comnih.gov this compound is a suitable monomer for synthesizing polyamide-based COFs. Through polycondensation with planar, multitopic amines (e.g., 1,3,5-tri(4-aminophenyl)benzene), it can form robust, two-dimensional porous sheets. These sheets then stack via π-π interactions to create a crystalline framework with permanent porosity, suitable for applications in gas storage, separation, and catalysis. escholarship.org The related [1,1'-Biphenyl]-2,2'-dicarbonitrile (B1594224) is also a known precursor for triazine-based COFs. ossila.com
Synthesis of Novel Polymeric Materials with Controlled Stereochemistry
The inherent axial chirality of the [1,1'-biphenyl]-2,2'-diyl unit can be exploited to impart stereochemical control during polymerization. bham.ac.uk When an enantiomerically pure form of this compound is used in a polycondensation reaction with achiral comonomers, the chirality is transferred to the entire polymer chain.
For example, polymerization with linear diamines yields optically active polyamides. nih.gov The stereoregularity of the polymer backbone, dictated by the repeating atropisomeric biphenyl units, can force the polymer to adopt a specific secondary structure, such as a helical conformation. nih.gov This control over the polymer's three-dimensional structure is critical for developing materials with tailored properties, including:
Chiral Recognition: Stereoregular polymers can be used as the stationary phase in chromatography for the separation of enantiomers.
Advanced Optical Materials: The ordered helical structure can lead to unique chiroptical properties, such as strong circular dichroism signals. nih.gov
Biomimetic Materials: The ability to control polymer folding mimics biological macromolecules, opening avenues for creating functional materials that replicate the complexity of proteins and nucleic acids.
This approach provides a powerful platform for designing polymers where properties are governed not just by chemical composition, but also by precise stereochemical arrangement. bham.ac.uknsf.gov
Precursors for Bioactive Molecules and Pharmaceutical Intermediates
This compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules and pharmaceutical intermediates. sunfinelabs.com The rigid, yet conformationally dynamic, biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. nih.govresearchgate.net Its ability to be functionalized at the 2 and 2' positions allows for the creation of diverse molecular architectures with specific biological targets. The reactivity of the acyl chloride groups facilitates the coupling of various moieties, particularly amino acids and peptides, leading to the development of novel therapeutic agents. researchgate.net
A significant application of this compound is in the synthesis of peptide-biphenyl hybrids. acs.orgresearchgate.net These compounds merge the structural features of peptides with the rigid biphenyl core, creating unique peptidomimetic structures. nih.gov The synthesis is typically achieved through a direct N-acylation reaction where amino acid or peptide derivatives are coupled with this compound. researchgate.net This method has been successfully applied in both solution-phase and solid-phase synthesis, the latter of which allows for the combinatorial generation of large libraries of hybrid compounds for biological screening. acs.orgnih.gov
These hybrid molecules have demonstrated significant biological activity. A notable example is their role as inhibitors of calpain, a calcium-activated cysteine protease implicated in various diseases. acs.org Research has shown that certain peptide-biphenyl hybrids, particularly those incorporating aromatic amino acids, can inhibit calpain with IC₅₀ values in the nanomolar range. acs.orgnih.gov This inhibitory action is hypothesized to occur through interference with the enzyme's activation by calcium ions, as these specific hybrids lack a reactive electrophilic group to target the active site directly. acs.org The combination of the biphenyl scaffold with peptide chains provides synergistic properties, enhancing biological activity. acs.org
Table 1: Examples of Peptide-Biphenyl Hybrid Calpain Inhibitors
| Compound Name/Structure | Peptide Sequence | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| VFFA Hybrid | Val-Phe-Phe-Ala | Nanomolar range | acs.org |
| VFAA Hybrid | Val-Phe-Ala-Ala | Nanomolar range | acs.org |
| Pro-Phe-Ala Hybrid | Pro-Phe-Ala | Reported as Calpain Inhibitor | nih.govresearchgate.net |
The biphenyl scaffold derived from this compound is an excellent platform for exploring structure-activity relationships (SAR). researchgate.net SAR studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. researchgate.net By systematically modifying the substituents on the biphenyl core, researchers can determine how changes in sterics, electronics, and basicity affect biological activity. nih.gov
For instance, SAR studies on a series of histamine (B1213489) H₃ receptor antagonists built around a 4,4'-biphenyl scaffold revealed key insights. nih.gov It was found that di-basic compounds generally exhibited the highest binding affinities, often in the nanomolar range. The study also highlighted that the steric requirements for substituents at either end of the biphenyl structure are different, providing a clear direction for further optimization. nih.gov Similarly, in the development of novel anti-HIV agents, SAR studies of phenylpyrazole derivatives showed that incorporating a 3',4'-dichloro-[1,1'-biphenyl]-3-yl group resulted in a compound with six-fold greater potency than the original lead compound. nih.gov These examples underscore the utility of the biphenyl framework in systematically probing molecular interactions with biological targets to enhance therapeutic efficacy. nih.gov
Advanced Spectroscopic and Sensing Applications Utilizing Biphenyl Scaffolds
The unique photophysical properties of the biphenyl scaffold have been harnessed to develop advanced spectroscopic tools and fluorescent sensors. researchgate.net The fluorescence emission of donor-acceptor substituted biphenyls is highly sensitive to the twist angle between the two phenyl rings. researchgate.net This conformational flexibility allows for the design of sensors where binding to an analyte induces a measurable change in the fluorescence signal. researchgate.netrsc.org
Biphenyl-based fluorescent sensors have been designed for the detection of various analytes, including metal ions and protons. researchgate.netrsc.org For example, a sensor incorporating a biphenyl unit within a hydrazine-derived amido Schiff base structure demonstrated high selectivity and sensitivity for Al³⁺ and Zn²⁺ ions through a "turn-on" fluorescence response. rsc.org The binding of the metal ion alters the electronic structure and conformation of the molecule, leading to a significant increase in fluorescence intensity at specific wavelengths. rsc.org
Another study reported a biphenyl derivative designed as a functional fluorescent sensor for protons. researchgate.net In this case, the protonation of the molecule in an acidic environment led to fluorescence quenching. The formation of intermolecular hydrogen bonds with protons causes a significant charge movement and a five-fold increase in the dipole moment of the fluorophore, resulting in the observable change in fluorescence. researchgate.net These applications demonstrate the versatility of the biphenyl scaffold, derived from precursors like this compound, in creating sophisticated molecular probes for chemical and biological sensing. nih.govacs.org
Table 2: Biphenyl Scaffolds in Sensing Applications
| Biphenyl Derivative Type | Analyte Detected | Sensing Mechanism | Reference |
|---|---|---|---|
| Amido Schiff Base | Al³⁺ and Zn²⁺ | Fluorescence Turn-On | rsc.org |
| N-allyl-N′-(4′-nitro[1,1′-biphenyl]-4-yl)thiourea | Protons (H⁺) | Fluorescence Quenching | researchgate.net |
| 4-dimethylamino-4′-cyano-biphenyl | Copper (Cu²⁺) | Hypsochromic Shift (Charge-Transfer Emission) | researchgate.net |
Future Directions and Emerging Research Avenues for 1,1 Biphenyl 2,2 Dicarbonyl Dichloride Chemistry
Sustainable and Green Chemistry Approaches in Synthesis and Derivatization
The future synthesis and use of [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety.
Greener Synthesis Routes: The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅), which are hazardous and produce corrosive byproducts like HCl and SO₂ gas. chemguide.co.ukresearchgate.net Future research will likely focus on developing catalytic methods to convert the parent [1,1'-Biphenyl]-2,2'-dicarboxylic acid to the dichloride under milder conditions, minimizing waste. While reagents like oxalyl chloride are effective, novel methods, such as those employing aromatic cation-activated nucleophilic acyl substitution, could offer pathways that are rapid and operate under mild conditions. researchgate.net
Furthermore, the synthesis of the dicarboxylic acid precursor itself is a target for green innovation. One promising approach is the use of modified Suzuki coupling reactions. Research has demonstrated a one-pot synthesis of biphenyldicarboxylic acids from halobenzoic acids using a biphasic system where a water-soluble palladium catalyst can be recycled, significantly reducing the environmental burden associated with heavy metal catalysts and organic solvents. scirp.orgresearchgate.net
Sustainable Derivatization: The high reactivity of acyl chlorides can be harnessed in environmentally benign derivatization processes. tandfonline.com Key areas of development include:
Solvent-Free Reactions: Performing reactions in the absence of solvents reduces pollution, lowers costs, and simplifies processing. cmu.edu The acylation of alcohols, amines, and other nucleophiles using acyl chlorides can be effectively carried out under solvent-free conditions, sometimes facilitated by microwave irradiation or solid-state grinding. jmchemsci.com
Aqueous Media: While acyl chlorides react with water, certain N-acylation reactions can be improved by using aqueous media, which minimizes the need for volatile and toxic organic solvents. tandfonline.com
Bio-Based Solvents: The substitution of traditional dipolar aprotic solvents like DMF with bio-derived alternatives such as Cyrene™ represents a significant step forward. rsc.org Protocols using such solvents for amide synthesis from acid chlorides have been developed, featuring simple aqueous work-ups that improve molar efficiency and reduce waste. rsc.org
Table 1: Potential Green Chemistry Approaches
| Area of Focus | Traditional Method | Potential Green Alternative | Key Benefits |
|---|---|---|---|
| Precursor Synthesis | Metal-catalyzed coupling in organic solvents | Suzuki coupling with a water-soluble catalyst in an aqueous phase scirp.orgresearchgate.net | Catalyst recycling, reduced organic solvent waste |
| Chlorination | Thionyl chloride (SOCl₂), PCl₅ chemguide.co.uk | Catalytic conversion, aromatic cation activation researchgate.net | Milder conditions, fewer hazardous byproducts |
| Derivatization | Reactions in chlorinated or aprotic polar solvents | Solvent-free reactions, use of aqueous media or bio-based solvents jmchemsci.comrsc.org | Reduced pollution, lower costs, increased safety |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, offers substantial advantages over traditional batch processing, particularly for reactions involving reactive or hazardous compounds like this compound. This technology is expected to be a major avenue for future research and industrial application.
The primary benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous material present at any given time. almacgroup.com For the synthesis of the title compound, flow reactors could safely handle the exothermic and gas-producing reactions with chlorinating agents. An automated continuous system developed for producing aryl sulfonyl chlorides, which uses a series of continuous stirred-tank reactors (CSTRs) and incorporates automated process control, serves as a powerful blueprint for how this compound could be manufactured safely and efficiently on a larger scale. mdpi.com
A particularly promising application is in polymerization. As a difunctional monomer, this compound is a precursor to polyamides and polyesters. libretexts.org Continuous flow polymerization can lead to polymers with higher average molecular weights and lower polydispersity compared to batch processes, due to better thermal control of the exothermic polymerization reaction. google.com Automated platforms can precisely control the stoichiometry of monomers, manage reaction times, and even integrate purification steps, leading to more consistent material properties and higher spacetime yields. mdpi.comyoutube.com
Exploration of Novel Reactivity and Unprecedented Transformations
The constrained geometry of this compound, where two reactive groups are forced into the same spatial region, is a key feature that has yet to be fully exploited. Future research will likely focus on leveraging this steric constraint to drive novel intramolecular reactions and create complex molecular architectures.
By reacting the dicarbonyl dichloride with carefully chosen dinucleophiles (e.g., long-chain diamines or diols) under high-dilution conditions, it should be possible to synthesize a new class of macrocycles. In these structures, the biphenyl (B1667301) unit would act as a rigid, stereochemically defined scaffold. This approach mirrors the successful synthesis of cyclic peptides using biaryl bridges formed via Suzuki coupling. nih.gov
Furthermore, the proximity of the carbonyl groups could facilitate unprecedented intramolecular cyclization reactions to form new polycyclic aromatic systems or spiro-conjugated molecules. nih.gov Studies on the intramolecular cyclization of related 1,1'-biphenyl aldehydes and ketones to form phenanthrenes, and of biphenyl-2-carboxyl radicals to form δ-lactones, provide strong precedent for this type of reactivity. rsc.orgrsc.org The title compound could serve as a precursor to novel seven-membered ring systems fused to the biphenyl core.
Finally, the oxygen atoms of the carbonyl groups possess coordination ability, suggesting that this compound or its derivatives could act as pincer-type ligands for transition metals, leading to new organometallic complexes with potential applications in catalysis. researchgate.net
Multidisciplinary Applications at the Interface of Chemistry, Biology, and Materials Science
The true potential of this compound will be realized through its application in interdisciplinary fields, bridging the gap between molecular design and functional materials or biological activity.
Materials Science: As a monomer, the title compound is a gateway to a range of high-performance polymers. The non-coplanar, twisted nature of the 2,2'-disubstituted biphenyl unit is known to disrupt polymer chain packing, which can enhance solubility and processability while maintaining high thermal stability. ntu.edu.twnih.gov
Polyamides and Polyimides: Aromatic polyamides and polyimides are known for their exceptional thermal and mechanical properties. The introduction of the 2,2'-biphenyl linkage is expected to produce polymers with high glass transition temperatures and improved solubility in organic solvents, making them suitable for casting into flexible, transparent films for applications in electronics and aerospace. researchgate.netacs.org
Organic Electronics: Biphenyl derivatives are widely used as building blocks for organic light-emitting diodes (OLEDs) and organic semiconductors. rsc.orgroyalsocietypublishing.orgresearchgate.net Derivatives of this compound could be synthesized to create novel host materials, charge-transporting molecules, or thermally activated delayed fluorescence (TADF) emitters.
Porous Materials: The rigid, angular structure of the biphenyl core makes it an attractive component for creating porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), which have applications in gas storage and separation. nih.gov
Chemical Biology: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. researchgate.netresearchgate.netrsc.orgajgreenchem.com this compound serves as an ideal starting point for generating libraries of diverse derivatives (e.g., amides, esters, ketones) through reactions with various amines and alcohols. chemistrysteps.com These libraries can be subjected to high-throughput screening to identify new lead compounds for drug discovery. The specific 2,2'-substitution pattern imposes a distinct conformational constraint that differs from more commonly studied 4,4'-biphenyl derivatives, potentially leading to novel structure-activity relationships and selectivity for biological targets. Additionally, hydroxylated biphenyls are known for their antioxidant activity, suggesting that derivatives of the title compound could be explored for their potential to scavenge free radicals. mdpi.com
Table 2: Potential Multidisciplinary Applications
| Field | Application | Rationale |
|---|---|---|
| Materials Science | High-performance polyamides/polyimides ntu.edu.twresearchgate.net | 2,2'-linkage disrupts chain packing, enhancing solubility and processability while retaining thermal stability. |
| Organic electronics (OLEDs) rsc.org | Biphenyl core is a common structural motif in charge-transporting and emissive materials. | |
| Porous frameworks (MOFs) nih.gov | Rigid, angular structure is ideal for building porous networks for gas separation/storage. | |
| Chemical Biology | Drug discovery libraries researchgate.netresearchgate.net | Biphenyl is a privileged scaffold; the title compound allows for rapid diversification to screen for biological activity. |
| Antioxidant development mdpi.com | Hydroxylated biphenyl derivatives are known radical scavengers. |
Q & A
Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Phosphorus Pentachloride (PCl₅) Route : Reacting [1,1'-biphenyl]-2,2'-dicarboxylic acid with PCl₅ in benzene at 0°C yields the dichloride . This method requires strict temperature control to avoid side reactions.
- OPC-VH Reagent Route : Using oxalyl chloride-modified Vilsmeier-Haack (OPC-VH) reagent in 1,4-dioxane at 60°C achieves higher yields (82%) with fewer byproducts .
Key Factors : Solvent choice (dioxane vs. benzene), stoichiometry (2.4 equiv OPC-VH), and reaction time (4 hours for OPC-VH vs. shorter durations for PCl₅) critically affect purity. Post-synthesis purification via flash chromatography (e.g., AcOEt/hexane 3:2) improves purity to ~95% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : A strong carbonyl chloride (C=O) stretch at ~1780 cm⁻¹ confirms successful conversion from dicarboxylic acid .
- GC-MS : Molecular ion peaks at m/z 278 (M⁺) and fragment ions like m/z 243 (M⁺−Cl) validate molecular integrity .
- X-ray Diffraction : Resolves crystallographic disorder in derivatives (e.g., methyl/methoxycarbonyl groups in peptide hybrids) and confirms supramolecular interactions via hydrogen bonding .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Safety Protocols : Use PPE (gloves, goggles) due to corrosive hazards (GHS H314). Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in synthetic yields between PCl₅ and OPC-VH routes?
- Methodological Answer : The OPC-VH method minimizes intermediate degradation by stabilizing reactive acyl intermediates via dioxane coordination, enhancing efficiency. In contrast, PCl₅ may generate HCl gas, promoting side reactions (e.g., ring chlorination) unless rigorously controlled . Experimental Design Tip : Monitor reaction progress via TLC (hexane/EtOAc) and optimize quenching steps (e.g., 1 N HCl washes) to isolate pure product .
Q. How can this compound be utilized in designing supramolecular architectures?
- Methodological Answer : Its bifunctional acyl chloride groups enable:
- Peptide-Biphenyl Hybrids : Coupling with proline-phenylalanine-alanine sequences forms crystallographically ordered structures stabilized by intramolecular H-bonding (N–H···O=C) .
- Coordination Polymers : React with amines or diols to generate porous frameworks for catalysis or gas storage. For example, annulene derivatives synthesized via dihydrazone coupling show planar aromatic systems .
Q. What strategies resolve contradictions in biological activity data for biphenyl dicarbonyl derivatives?
- Methodological Answer : While notes antimicrobial potential in similar dicarbonyl compounds, conflicting cytotoxicity data may arise from:
- Structural Variants : Substituent position (e.g., 2,2' vs. 4,4') alters lipophilicity and membrane interaction.
- Assay Conditions : Varying pH (e.g., pH 9.0 maximizes adsorption in some systems ) or solvent polarity affects bioavailability.
Recommendation : Standardize bioassays using Langmuir adsorption models to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
